molecular formula C22H14N2O7 B11681315 Methyl 3-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoate

Methyl 3-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoate

Cat. No.: B11681315
M. Wt: 418.4 g/mol
InChI Key: DONCANPEADNVBQ-UHFFFAOYSA-N
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Description

METHYL 3-[5-(3-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE is a complex organic compound that belongs to the class of phthalimides It is characterized by the presence of a nitrophenoxy group attached to an isoindoline-1,3-dione core, which is further connected to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[5-(3-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE typically involves multiple steps:

    Formation of the Isoindoline-1,3-Dione Core: This can be achieved by the reaction of phthalic anhydride with ammonia or primary amines under controlled conditions.

    Introduction of the Nitrophenoxy Group: The nitrophenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a nitrophenol reacts with the isoindoline-1,3-dione derivative.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.

Major Products

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

METHYL 3-[5-(3-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.

    Industrial Applications: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of METHYL 3-[5-(3-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the isoindoline-1,3-dione core can interact with hydrophobic pockets in the target molecule. These interactions can lead to the inhibition or activation of the target, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    METHYL 3-(4-NITROPHENOXY)BENZOATE: Similar structure but with the nitrophenoxy group in a different position.

    2-METHYL-3-[5-(3-NITROPHENOXY)-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL]BENZOIC ACID: Similar structure but with a carboxylic acid group instead of a methyl ester.

Uniqueness

METHYL 3-[5-(3-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of both nitrophenoxy and isoindoline-1,3-dione groups allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H14N2O7

Molecular Weight

418.4 g/mol

IUPAC Name

methyl 3-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoate

InChI

InChI=1S/C22H14N2O7/c1-30-22(27)13-4-2-5-14(10-13)23-20(25)18-9-8-17(12-19(18)21(23)26)31-16-7-3-6-15(11-16)24(28)29/h2-12H,1H3

InChI Key

DONCANPEADNVBQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-]

Origin of Product

United States

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